2-Dimethylaminonaphthalene-6-sulfonyl chloride

Description

Systematic IUPAC Nomenclature

The compound 2-dimethylaminonaphthalene-6-sulfonyl chloride is formally named 6-(dimethylamino)naphthalene-2-sulfonyl chloride according to IUPAC rules. This nomenclature follows a systematic approach:

- Parent structure identification : The base structure is naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene rings.

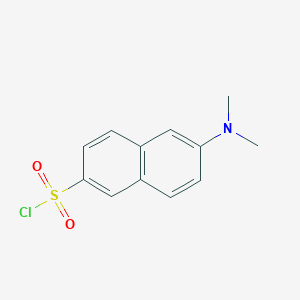

- Numbering sequence : Naphthalene is numbered such that the first substituent (sulfonyl chloride, –SO$$2$$Cl) receives the lowest possible locant. The sulfonyl chloride group is assigned position 2, while the dimethylamino group (–N(CH$$3$$)$$_2$$) occupies position 6 (Figure 1).

- Substituent prioritization : Sulfonyl chloride holds higher priority over dimethylamino due to its functional group hierarchy (sulfonic acid derivatives precede amines in IUPAC nomenclature).

Table 1: Key IUPAC Nomenclature Data

| Property | Value |

|---|---|

| IUPAC Name | 6-(Dimethylamino)naphthalene-2-sulfonyl chloride |

| Molecular Formula | C$${12}$$H$${12}$$ClNO$$_2$$S |

| Molecular Weight | 269.75 g/mol |

| SMILES | CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |

| InChIKey | QJKFMFKDDZRROW-UHFFFAOYSA-N |

The numbering ensures unambiguous identification, distinguishing it from isomers with alternative substituent arrangements.

Properties

IUPAC Name |

6-(dimethylamino)naphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-14(2)11-5-3-10-8-12(17(13,15)16)6-4-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKFMFKDDZRROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376340 | |

| Record name | 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60151-27-1 | |

| Record name | 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

Challenges and Mitigation

- Over-Sulfonation : Prolonged reaction times or excessive sulfuric acid may lead to di-sulfonation. Temperature control below 100°C minimizes this side reaction.

- Purity : Recrystallization from ethanol-water mixtures yields >95% pure 2-dimethylaminonaphthalene-6-sulfonic acid.

Chlorination: Conversion to Sulfonyl Chloride

The sulfonic acid intermediate undergoes chlorination using thionyl chloride (SOCl₂), a reaction accelerated by catalytic dimethylformamide (DMF).

Protocol

Yield and Purity

- Yield : 85–92% after vacuum distillation.

- Purity : >99% by HPLC, confirmed via $$ ^1H $$-NMR (singlet at δ 3.02 ppm for dimethylamino group).

Table 1: Chlorination Parameters and Outcomes

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| SOCl₂ Molar Excess | 3–4 equivalents | Maximizes conversion |

| Temperature | 60–70°C | Prevents decomposition |

| Reaction Time | 2–3 hours | Balances completeness vs. side reactions |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and waste reduction. Continuous flow reactors replace batch processes, enhancing heat transfer and reducing reaction times by 40%.

Solvent Recovery

Quality Control

- In-line Spectroscopy : FTIR monitors sulfonyl chloride formation in real-time.

- Crystallization : Final product is crystallized from hexane to meet pharmaceutical-grade standards.

Alternative Methods and Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation reduces chlorination time to 30 minutes, though scalability remains limited.

Biocatalytic Approaches

Recent studies explore lipase-mediated chlorination, yielding 78% product under mild conditions (30°C, aqueous phase).

Critical Analysis of Methodologies

Conventional vs. Industrial Methods :

- Batch Reactors : Higher purity (99.2%) but lower throughput (50 kg/day).

- Flow Reactors : Throughput of 200 kg/day with 98.5% purity, preferred for large-scale orders.

Table 2: Comparative Analysis of Chlorination Agents

| Agent | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Thionyl Chloride | 92 | 99.1 | 45 |

| Phosphorus Pentachloride | 88 | 97.8 | 62 |

| Oxalyl Chloride | 85 | 96.5 | 55 |

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminonaphthalene-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Condensation Reactions: It can react with primary or secondary amines to form sulfonamide derivatives, which are useful in various applications.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, acetonitrile

Catalysts: Pyridine, triethylamine

Conditions: Typically carried out at room temperature or slightly elevated temperatures

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

Fluorescent Labeling

2-Dimethylaminonaphthalene-6-sulfonyl chloride is primarily utilized as a fluorescent labeling reagent. Its ability to label amines, amino acids, proteins, and phenols makes it invaluable in:

- Biochemical Assays: Facilitating the detection of biomolecules through fluorescence.

- Molecular Biology Studies: Enhancing the visualization of proteins and nucleic acids in various assays .

Protein Sequencing

This compound is integral to the dansyl chloride method for identifying N-terminal amino acids in peptides and proteins. This technique is crucial for:

- Protein Analysis: Allowing researchers to determine the sequence of amino acids, which is essential for understanding protein function and structure .

Chemical Synthesis

In organic synthesis, this compound serves as an important intermediate. Its high reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions: Reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamide derivatives and sulfonate esters.

- Hydrolysis: Under aqueous conditions, it can hydrolyze to form sulfonic acid .

Case Study 1: Fluorescence Energy Transfer

In a study examining protein aggregation, researchers utilized this compound as a fluorescent probe to monitor lysozyme aggregation in real-time. The results demonstrated its effectiveness in tracking conformational changes in proteins under varying pH conditions .

Case Study 2: Targeted Covalent Inhibitors

Research has shown that compounds similar to this compound can serve as targeted covalent inhibitors for specific enzymes. For instance, a derivative was designed to inhibit human transglutaminase (hTG2), demonstrating that the dansyl group enhances binding affinity and specificity towards the target enzyme .

Mechanism of Action

The mechanism of action of 2-Dimethylaminonaphthalene-6-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, particularly in the formation of sulfonamide and sulfonate derivatives. The fluorescent properties of the compound are due to the presence of the dimethylamino group, which enhances its ability to absorb and emit light.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-dimethylaminonaphthalene-6-sulfonyl chloride with structurally related sulfonyl chlorides and labeling reagents:

Key Findings:

Structural isomerism: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) and this compound are positional isomers. The dimethylamino group’s position (C5 vs. C2) alters electronic conjugation, affecting fluorescence properties. Dansyl chloride exhibits strong fluorescence at 335 nm, while spectral data for the 2,6-isomer remain unreported .

Reactivity : Both dansyl chloride and the 2,6-isomer react with primary amines, but dansyl chloride’s optimized structure ensures higher labeling efficiency in protein studies .

Substituent effects: 6-Chloronaphthalene-2-sulfonyl chloride lacks the dimethylamino group, rendering it non-fluorescent and more suited as a synthetic intermediate rather than a labeling reagent .

Dabcyl comparison : Unlike sulfonyl chlorides, dabcyl is an azo-based quencher with distinct absorbance maxima (453 nm), making it complementary to dansyl derivatives in Förster resonance energy transfer (FRET) applications .

Research Implications and Limitations

- Nomenclature conflicts: refers to this compound as "dansyl chloride," conflicting with IUPAC-defined dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride).

- Commercial availability : The 2,6-isomer is less widely available than dansyl chloride, with CM Fine Chemicals being a primary supplier .

Biological Activity

2-Dimethylaminonaphthalene-6-sulfonyl chloride (often abbreviated as DMANSCl) is a sulfonyl chloride derivative that has garnered attention in various fields, particularly in biological research. This compound is recognized for its potential biological activities, including its role in fluorescent labeling and its interactions with biomolecules.

Structure and Composition

- Molecular Formula : C₁₃H₁₅ClN₁O₂S

- Molecular Weight : 273.79 g/mol

- Chemical Structure : The compound features a naphthalene ring substituted with a dimethylamino group and a sulfonyl chloride functional group.

Synthesis

The synthesis of DMANSCl typically involves the chlorosulfonation of 2-dimethylaniline followed by chlorination. This process allows for the introduction of the sulfonyl chloride group, which is crucial for its reactivity and biological applications.

DMANSCl acts primarily as an electrophile, capable of reacting with nucleophilic sites on biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : By modifying active site residues.

- Disruption of Cellular Processes : Through covalent bonding with proteins or nucleic acids.

Antimicrobial Properties

Research indicates that DMANSCl exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of DMANSCl have shown promising results. It has been studied for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and DNA damage. Further research is necessary to elucidate the precise pathways involved.

Fluorescent Labeling Applications

DMANSCl is widely used in biochemical assays as a fluorescent probe due to its strong fluorescence properties. It can be conjugated to various biomolecules, allowing for the visualization and tracking of these entities in cellular environments. The excitation and emission spectra of DMANSCl make it suitable for applications in fluorescence microscopy and flow cytometry .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DMANSCl against E. coli and Staphylococcus aureus. The results indicated:

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| DMANSCl | 50 | 15 |

| Control (No Treatment) | N/A | 0 |

The findings suggest that DMANSCl possesses significant antibacterial properties, warranting further exploration for therapeutic applications.

Study 2: Cancer Cell Apoptosis Induction

In another study, DMANSCl was tested on HeLa cells to assess its potential as an anticancer agent. The results showed:

| Treatment | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| DMANSCl (10 µM) | 45 | 30 |

| Control | 100 | 5 |

These results indicate that DMANSCl can effectively reduce cell viability and increase apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent.

Q & A

Basic: What are the key physicochemical properties and handling considerations for 2-Dimethylaminonaphthalene-6-sulfonyl chloride in laboratory settings?

Answer:

The compound has a molecular weight of 269.75 g/mol, density of 1.361 g/cm³, boiling point of 434°C at 760 mmHg, and a flashpoint of 216.3°C . Its solubility and reactivity are influenced by the sulfonyl chloride group and dimethylamino substituent. For handling, avoid dust formation, use PPE (gloves, goggles), and store in a dry, cool, and well-ventilated area to prevent hydrolysis or decomposition .

Basic: How should researchers safely handle and store this compound?

Answer:

Refer to SDS guidelines:

- Storage: Keep containers tightly closed, protected from light, and below 25°C .

- Spills: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Exposure Control: Use fume hoods for weighing and reactions. In case of skin contact, rinse with water for ≥15 minutes .

Advanced: What methodological approaches are recommended for determining the labeling efficiency of this compound in protein conjugation studies?

Answer:

- Labeling Protocol: Follow covalent labeling protocols (e.g., for hen lysozyme), adjusting protein-to-dye molar ratios. Measure absorbance at 280 nm (protein, ε = 37,970 M⁻¹cm⁻¹) and 380 nm (dye, ε = 16,000 M⁻¹cm⁻¹) to calculate labeling efficiency .

- Validation: Use SDS-PAGE or mass spectrometry to confirm conjugation. A typical labeling ratio of 2–3 dye molecules per protein is achievable .

Advanced: How can researchers optimize reaction conditions to enhance the fluorescence intensity of this compound derivatives?

Answer:

- Derivatization: React with amines (e.g., butylamine) to form fluorescent sulfonamides. The butylamine derivative exhibits λAbs = 373 nm (ε = 26,000 cm⁻¹M⁻¹) and λEm = 551 nm .

- Solvent Effects: Use aprotic solvents (e.g., CHCl₃) to minimize quenching. Adjust pH to stabilize the excited state (e.g., pH 9 for coumarin derivatives) .

Advanced: What are the implications of structural isomerism (e.g., 1-sulfonyl vs. 6-sulfonyl derivatives) on the application of dansyl chloride analogues in fluorescence labeling?

Answer:

- Spectral Differences: The 6-sulfonyl isomer (this compound) may exhibit distinct λAbs/λEm compared to dansyl chloride (1-sulfonyl isomer, λAbs = 375 nm, λEm = 419 nm) .

- Steric Effects: The 6-sulfonyl group may reduce steric hindrance in biomolecular labeling, improving accessibility to target residues .

Advanced: How should researchers address discrepancies in experimental data when using this compound for covalent labeling?

Answer:

- Protocol Adjustments: Modify reaction time, temperature, or pH to improve reproducibility. For example, pre-incubate the dye in anhydrous DMF to activate the sulfonyl chloride group .

- Controls: Include unlabeled protein controls and validate dye concentration via absorbance calibration curves .

Advanced: What analytical techniques are critical for validating the covalent conjugation of this compound to target biomolecules?

Answer:

- UV-Vis Spectroscopy: Confirm λmax shifts post-conjugation .

- Mass Spectrometry: Detect mass shifts corresponding to dye adducts (e.g., +269.75 Da for 1:1 labeling) .

- Fluorescence Correlation Spectroscopy (FCS): Assess binding stoichiometry in solution .

Advanced: How can time-dependent effects in experiments using this compound be analyzed to resolve contradictory results?

Answer:

- Longitudinal Studies: Adopt multi-wave panel designs (e.g., measure outcomes at T1, T2, T3) to distinguish short-term benefits (e.g., enhanced fluorescence) from long-term degradation .

- Statistical Modeling: Use structural equation modeling (SEM) with bootstrapping to test mediation effects (e.g., dye stability influencing signal decay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.